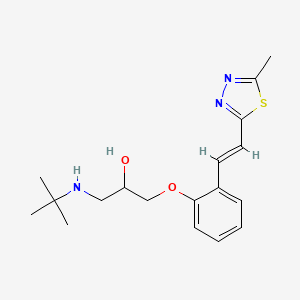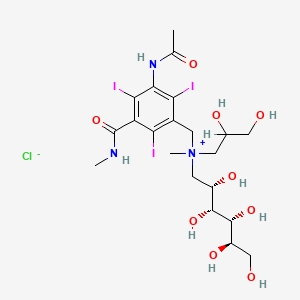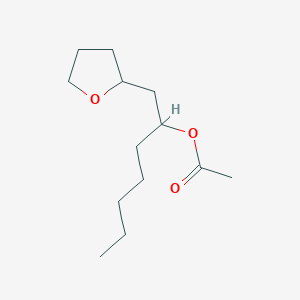![molecular formula C22H22N4O2 B14471584 1,3-Benzenediol, 4-[(2,4-dimethylphenyl)azo]-6-[(3,4-dimethylphenyl)azo]- CAS No. 68213-92-3](/img/structure/B14471584.png)
1,3-Benzenediol, 4-[(2,4-dimethylphenyl)azo]-6-[(3,4-dimethylphenyl)azo]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzenediol, 4-[(2,4-dimethylphenyl)azo]-6-[(3,4-dimethylphenyl)azo]- is a synthetic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of one or more azo groups (-N=N-) attached to aromatic rings. This particular compound is known for its vibrant color and is often used in various industrial applications, including dyes and pigments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediol, 4-[(2,4-dimethylphenyl)azo]-6-[(3,4-dimethylphenyl)azo]- typically involves the diazotization of 2,4-dimethylaniline and 3,4-dimethylaniline, followed by coupling with 1,3-benzenediol. The reaction conditions often include acidic environments to facilitate the diazotization process and alkaline conditions for the coupling reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pH, and reactant concentrations to optimize the reaction efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Benzenediol, 4-[(2,4-dimethylphenyl)azo]-6-[(3,4-dimethylphenyl)azo]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction of the azo groups can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
1,3-Benzenediol, 4-[(2,4-dimethylphenyl)azo]-6-[(3,4-dimethylphenyl)azo]- has several scientific research applications:
Chemistry: Used as a model compound in studying azo dye chemistry and photochemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems and as a diagnostic agent.
Industry: Widely used in the production of dyes, pigments, and colorants for textiles, plastics, and inks.
Mecanismo De Acción
The mechanism of action of 1,3-Benzenediol, 4-[(2,4-dimethylphenyl)azo]-6-[(3,4-dimethylphenyl)azo]- involves the interaction of its azo groups with various molecular targets. The compound can undergo photochemical reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in biological systems. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions with biomolecules contributes to its biological activities .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Benzenediol, 2,4-bis[(2,4-dimethylphenyl)azo]-
- 1,3-Benzenediol, 4-[(2,4-dimethylphenyl)azo]-2-[(4-dodecylphenyl)azo]-
- 4-(4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl)benzene-1,3-diol
Uniqueness
1,3-Benzenediol, 4-[(2,4-dimethylphenyl)azo]-6-[(3,4-dimethylphenyl)azo]- is unique due to its specific substitution pattern on the benzene ring, which imparts distinct photochemical and electronic properties. This uniqueness makes it particularly valuable in applications requiring specific color properties and stability .
Propiedades
Número CAS |
68213-92-3 |
|---|---|
Fórmula molecular |
C22H22N4O2 |
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
4-[(2,4-dimethylphenyl)diazenyl]-6-[(3,4-dimethylphenyl)diazenyl]benzene-1,3-diol |
InChI |
InChI=1S/C22H22N4O2/c1-13-5-8-18(16(4)9-13)24-26-20-11-19(21(27)12-22(20)28)25-23-17-7-6-14(2)15(3)10-17/h5-12,27-28H,1-4H3 |
Clave InChI |
QZGBUHPYJVTGEH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)N=NC2=C(C=C(C(=C2)N=NC3=CC(=C(C=C3)C)C)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


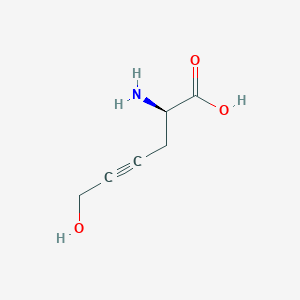
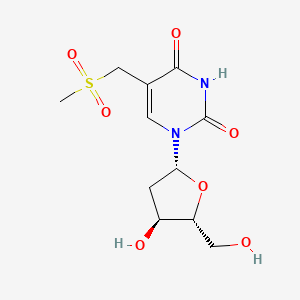

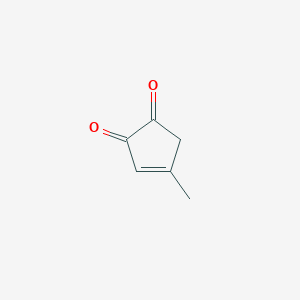
![1H-Pyrrole, 2,3,4,5-tetrakis[(trifluoromethyl)thio]-](/img/structure/B14471526.png)
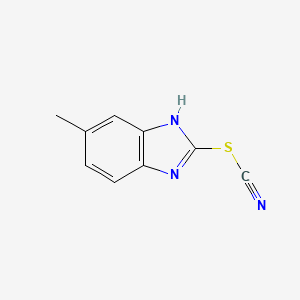
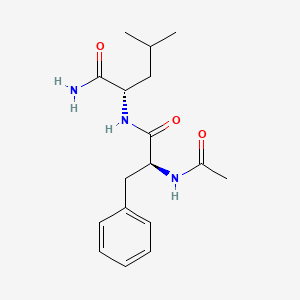
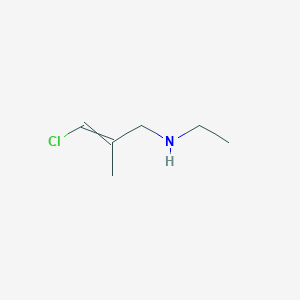
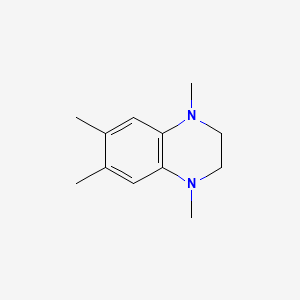
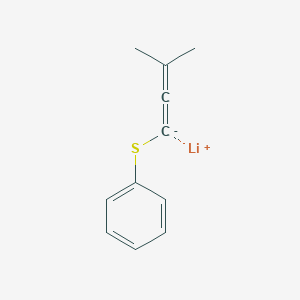
![8-[Butyl(methyl)amino]-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B14471560.png)
